molecular formula C32H20Sn B14708943 Tetrakis(2-phenylethynyl)stannane CAS No. 21890-32-4

Tetrakis(2-phenylethynyl)stannane

Cat. No.: B14708943
CAS No.: 21890-32-4
M. Wt: 523.2 g/mol
InChI Key: ZIYJKZZZQPINDO-UHFFFAOYSA-N
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Description

Tetrakis(2-phenylethynyl)stannane (CAS 21890-32-4) is a versatile organotin reagent with the molecular formula C32H20Sn and a molecular weight of 523.2 g/mol . This compound serves as a valuable building block in organic synthesis and materials science research, primarily functioning as an efficient reagent for introducing phenylethynyl groups into target molecules. A significant application of this compound is as a reagent for the ZnCl2-catalyzed alkynylation of imines under solvent-free conditions, providing a direct route to propargylamines in yields of 38–62% . Propargylamines are valuable building blocks for the synthesis of various bioactive compounds . Its utility extends to classic cross-coupling reactions, such as the Stille reaction, where it acts as a coupling partner with haloaromatic substrates to form new carbon-carbon bonds . Comparative studies highlight its distinct reactivity; for instance, it demonstrated effective alkynylation of aldimines where its silicon analogue showed low yield and the germanium analogue was unreactive under identical conditions . As a Group 14 organometallic compound with an extended π-system, this compound is also of interest in materials science. The interaction between the tin-centered orbitals and the π-system of the phenylethynyl ligands can influence the electronic structure of the molecule. This σ–π conjugation can be leveraged to tune the electronic energy gap, making such compounds potential candidates for developing smart materials in organic electronics and sensor applications . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

CAS No.

21890-32-4

Molecular Formula

C32H20Sn

Molecular Weight

523.2 g/mol

IUPAC Name

tetrakis(2-phenylethynyl)stannane

InChI

InChI=1S/4C8H5.Sn/c4*1-2-8-6-4-3-5-7-8;/h4*3-7H;

InChI Key

ZIYJKZZZQPINDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#C[Sn](C#CC2=CC=CC=C2)(C#CC3=CC=CC=C3)C#CC4=CC=CC=C4

Origin of Product

United States

The Evolution and Broad Impact of Alkynylstannane Chemistry

The field of organotin chemistry, particularly involving alkynylstannanes, has undergone significant evolution, establishing these compounds as indispensable tools in modern organic synthesis and materials science. pjsir.org Organotin compounds are generally defined by the presence of at least one tin-carbon bond and are represented by the formula RₙSnX₄₋ₙ, where 'R' is an organic group like an alkyl or aryl. pjsir.org The utility of these compounds is often dictated by the number and nature of the organic groups attached to the tin atom. pjsir.org

Initially, the synthesis of alkynylstannanes relied on traditional methods, but the field has advanced with the development of more efficient and versatile techniques. A notable modern method is the dehydrogenative stannylation of terminal acetylenes, which involves the heterolytic cleavage of a Sn-H bond in hydrostannanes, catalyzed by specific complexes to generate a tin electrophile that reacts directly with the C(sp)-H bond. organic-chemistry.org This advancement has broadened the scope and accessibility of alkynylstannanes.

The broad impact of alkynylstannanes is most prominently demonstrated by their role as key reagents in cross-coupling reactions, such as the Stille reaction. In these reactions, Tetrakis(2-phenylethynyl)stannane can serve as a coupling partner for various haloaromatic substrates, facilitating the formation of new carbon-carbon bonds. evitachem.com Beyond coupling reactions, these compounds are employed in alkynylation processes, for instance, in the synthesis of propargylamines from aldimines. evitachem.com The versatility and reactivity of the alkynyl-tin bond have cemented the importance of this class of compounds in the synthetic chemist's toolkit.

The Significance of Group 14 Organometallics with Extended π Systems

Tetrakis(2-phenylethynyl)stannane belongs to the Group 14 elements, which also include carbon, silicon, germanium, and lead. thieme-connect.de While silicon chemistry has historically dominated this group, there is burgeoning interest in its heavier counterparts like tin and germanium, especially in the context of π-conjugated systems. thieme-connect.deresearchgate.net The incorporation of these heavier p-block elements into π-conjugated structures is a critical strategy for modulating their photophysical and electronic properties. researchgate.net

A key feature of polymers and molecules containing germanium and tin is the phenomenon of σ-conjugation, which arises from the interaction of σ-bonds between the heavy elements in the main chain. researchgate.net This, combined with the elements' large atomic radii and weaker bond energies, can lead to unique properties such as light absorption in the UV-visible region. researchgate.net In molecules like this compound, the interaction between the metal-centered orbitals and the ligand's π-system is crucial. The primary bonding involves donation from the ligand's π HOMO to the metal's LUMO. libretexts.org However, backbonding from the metal's HOMO to the ligand's LUMO can also be significant. libretexts.org Furthermore, the interaction can be modulated through σ–π conjugation, which involves the highly coordinated tin atom, influencing the electronic structure of the entire π-conjugated system. researchgate.net This ability to tune the electronic energy gap is fundamental to creating smart materials for applications in organic electronics and sensors. researchgate.netrsc.org

Current Research and Potential of Tetrakis 2 Phenylethynyl Stannane

Established Synthetic Routes to Tetrakis(phenylethynyl)tin(IV)

The preparation of tetrakis(phenylethynyl)tin(IV) has been successfully achieved through several key methods, primarily involving the reaction of a tin(IV) halide with a suitable phenylethynylating agent.

One of the earliest and most straightforward methods involves the reaction of tin tetrachloride (SnCl₄) with a phenylethynyl-metal reagent. For instance, the use of phenyllithium (B1222949) in a suitable solvent like toluene (B28343) can effectively introduce the four phenylethynyl groups to the tin center, yielding tetrakis(phenylethynyl)tin(IV). researchgate.net

More recent and convenient methods have also been developed. One such approach involves the reaction of 1-alkynes, such as phenylacetylene (B144264), with tin tetrachloride in the presence of anhydrous zinc chloride (ZnCl₂) and diethylamine (B46881) (Et₂NH). researchgate.net This method offers an efficient pathway to the desired product.

Another established route utilizes tin tetra(N,N-diethylcarbamate) as the tin precursor. researchgate.net This compound reacts with phenylacetylene in the presence of anhydrous zinc chloride to afford tetrakis(phenylethynyl)tin(IV). researchgate.net This method highlights the versatility of precursor selection in achieving the target molecule.

Starting Materials Reagents Product Reference
Tin tetrachloride (SnCl₄), PhenylacetyleneAnhydrous ZnCl₂, Et₂NHTetrakis(phenylethynyl)tin(IV) researchgate.net
Tin tetra(N,N-diethylcarbamate)Phenylacetylene, Anhydrous ZnCl₂Tetrakis(phenylethynyl)tin(IV) researchgate.net
Tin tetrachloride (SnCl₄)PhenyllithiumTetrakis(phenylethynyl)tin(IV) researchgate.net

Precursor-Based Approaches in Organotin Synthesis

The synthesis of organotin compounds, including this compound, is fundamentally reliant on the choice of the organotin precursor. orientjchem.orgwikipedia.org These precursors provide the tin backbone to which organic moieties are attached.

A predominant method in organotin chemistry involves the use of organotin(IV) halides, such as tin(IV) chloride (SnCl₄), as the starting material. gelest.com The high reactivity of the tin-halogen bond allows for nucleophilic substitution by organometallic reagents like Grignard reagents (RMgX) or organolithium compounds (RLi). wikipedia.orggelest.com This is exemplified in the synthesis of tetrakis(phenylethynyl)tin(IV) from SnCl₄ and phenyllithium. researchgate.net

Organotin(IV) oxides and hydroxides also serve as valuable precursors. orientjchem.org These compounds can react with acidic organic molecules, although this route is more common for the synthesis of organotin carboxylates or other derivatives where a condensation reaction can occur. orientjchem.org

The versatility of precursor-based approaches allows for the synthesis of a wide array of organotin compounds with varying organic substituents and functionalities, tailored for specific applications in catalysis and materials science. orientjchem.org

Comparative Synthetic Strategies with Group 14 Analogues (e.g., Silane, Germane)

A comparative analysis of the synthetic strategies for this compound and its Group 14 congeners, tetrakis(phenylethynyl)silane (B1595773) and tetrakis(phenylethynyl)germane, reveals both similarities and differences dictated by the properties of the central atom.

The synthesis of tetrakis(phenylethynyl)silane and tetrakis(phenylethynyl)germanium(IV) often mirrors the methods used for the tin analogue, typically involving the reaction of the respective tetrachloride (SiCl₄ or GeCl₄) with a phenylethynylating agent. mdpi.com This highlights a common synthetic paradigm across the group for creating tetra-alkynyl derivatives.

However, the reactivity of the resulting compounds can differ significantly. For instance, in the alkynylation of imines, tetrakis(phenylethynyl)tin was found to be an effective reagent, while tetrakis(phenylethynyl)silane showed a much lower yield of the desired product, and tetrakis(phenylethynyl)germanium(IV) did not react under the same conditions. mdpi.com This suggests that while the synthetic approaches are analogous, the electronic and steric properties of the central Group 14 element play a crucial role in the subsequent reactivity of the organometallic compound.

Group 14 Element Common Precursor Typical Synthetic Reaction Reference
Silicon (Si)SiCl₄Reaction with phenylethynylating agent mdpi.com
Germanium (Ge)GeCl₄Reaction with phenylethynylating agent mdpi.com
Tin (Sn)SnCl₄Reaction with phenylethynylating agent researchgate.netresearchgate.net

The synthetic methodologies for other substituted silanes, such as tetrakis(trimethylsilyl)silane, often involve different precursors and reaction conditions, reflecting the diverse chemistry of silicon. researchgate.net The synthesis of functionalized silanes can be achieved through reactions of silyl (B83357) anions with appropriate electrophiles, showcasing a broader range of synthetic tools available for silicon-based compounds. nih.gov

Chemical Reactivity and Mechanistic Studies of Tetrakis 2 Phenylethynyl Stannane

Applications in Catalytic Organic Transformations

Tetrakis(2-phenylethynyl)stannane serves as a valuable reagent in a variety of catalytic organic reactions, demonstrating its utility in the formation of carbon-carbon and carbon-heteroatom bonds, as well as in polymerization processes.

Alkynylation Reactions

A key application of this compound is in the transfer of the phenylethynyl group to various electrophiles, a process known as alkynylation.

The reaction of this compound with imines in the presence of a Lewis acid catalyst provides a direct route to propargylamines, which are important building blocks in the synthesis of bioactive compounds. dntb.gov.uanih.gov A study demonstrated the first successful zinc chloride (ZnCl₂)-catalyzed alkynylation of aldimines with this compound under solvent-free conditions, affording propargylamines in yields ranging from 38% to 62%. dntb.gov.uanih.govwikipedia.org

The efficiency of this reaction is highly dependent on the choice of Lewis acid and solvent. Screening of various Lewis acids revealed that ZnCl₂ is the most effective catalyst for this transformation. researchgate.net The reaction proceeds best under solvent-free conditions, with a 98% conversion to the desired product. dntb.gov.ua The use of solvents such as 1,2-dichloroethane (B1671644) significantly decreases the yield, while coordinating solvents like 1,4-dioxane (B91453) are unsuitable for the reaction. dntb.gov.ua The nature of the substituents on the imine also influences the reaction outcome; imines with donor substituents in the benzene (B151609) ring lead to lower yields of the corresponding propargylamines. nih.gov

Table 1: Effect of Lewis Acid and Solvent on the ZnCl₂-Catalyzed Alkynylation of (2,2-dimethylpropylidene)aniline with this compound

EntryLewis AcidSolventTime (h)Yield (%)
1ZnCl₂Toluene (B28343)2492
2ZnCl₂Toluene247
3AlCl₃Toluene2425
4InCl₃Toluene2430
5BF₃·OEt₂Toluene2415
6ZnCl₂1,2-Dichloroethane2445
7ZnCl₂Dichloromethane24Traces
8ZnCl₂1,4-Dioxane240
9ZnCl₂Solvent-free398 (Conversion)
Reaction performed with a larger volume of solvent.

In a comparative study of the alkynylation of imines, this compound proved to be more reactive than its silicon and germanium counterparts. When tetrakis(phenylethynyl)silane (B1595773) was used in the reaction with an imine under the same ZnCl₂-catalyzed conditions, the yield of the corresponding propargylamine (B41283) dropped to a mere 7%. nih.gov In contrast, tetrakis(phenylethynyl)germanium(IV) was found to be completely unreactive under these conditions, highlighting the superior reactivity of the tin derivative in this specific transformation. nih.gov

Cross-Coupling Reactions (e.g., Stille Coupling Context)

The Stille reaction is a powerful palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds by reacting an organotin compound with an organic halide or pseudohalide. wikipedia.orgorganic-chemistry.org While specific studies detailing the use of this compound in Stille couplings are not extensively documented in the provided results, the general principles of the reaction are well-established. In the context of the Stille reaction, one of the four phenylethynyl groups from this compound would be transferred to an aryl or vinyl halide. nih.govyoutube.com The reaction is valued for its tolerance of a wide variety of functional groups. wikipedia.orgyoutube.com

The catalytic cycle of the Stille reaction involves three key steps: oxidative addition of the organic halide to the palladium(0) catalyst, transmetallation of the organic group from the organotin reagent to the palladium(II) complex, and reductive elimination to form the coupled product and regenerate the palladium(0) catalyst. wikipedia.orgresearchgate.net The transmetallation step is often the rate-determining step. researchgate.net Alkynylstannanes are generally the most reactive class of organostannanes in Stille couplings. wikipedia.org

Initiation of Polymerization Processes (e.g., Ring-Opening Polymerization of Lactide and ε-Caprolactone)

This compound has been identified as a novel and efficient initiator for the ring-opening polymerization (ROP) of lactide, a key process for producing biodegradable polylactides (PLA). researchgate.net This represents the first example of an alkynyltin compound being used to initiate ROP. researchgate.net The polymerization can proceed with or without the addition of an alcohol co-initiator, such as isopropanol. researchgate.net

The stability of the phenylethynyl-tin bond allows for easier handling in air compared to more sensitive tetra(alkoxy)tin(IV) compounds. researchgate.net Mechanistically, when a co-initiator is used, the polymerization is believed to follow a classic coordination-insertion pathway. researchgate.net This initiator system is capable of producing high molar mass PLA. researchgate.net Furthermore, the synthesis of poly(lactide-block-ε-caprolactone) has been achieved using this initiator, demonstrating its versatility in creating block copolymers. researchgate.net

Transmetallation Reactions with Other Metal Centers

Transmetallation, the exchange of organic ligands between two metal centers, is a fundamental reaction in organometallic chemistry. This compound can undergo transmetallation with various metal complexes, leading to the formation of new organometallic species. This process is central to its application in cross-coupling reactions, where the phenylethynyl group is transferred to a palladium catalyst. wikipedia.orgresearchgate.net

While detailed experimental studies on the transmetallation of this compound with a wide range of metal centers are not extensively covered in the provided search results, the synthesis of gold(I) and platinum(II) alkynyl complexes from various precursors suggests the feasibility of such reactions. dntb.gov.uanih.govresearchgate.netrsc.orgresearchgate.netnih.govrsc.org For instance, the formation of gold(I) alkynyl complexes often involves the reaction of a gold(I) precursor with an alkynylating agent. nih.govresearchgate.netrsc.orgnih.govrsc.org Similarly, platinum(II) alkynyl complexes can be synthesized by reacting platinum(II) chloride compounds with alkynes. dntb.gov.uaresearchgate.netrsc.org These synthetic methods point towards the potential of this compound to act as an alkynyl transfer reagent to these and other metals. The transmetallation of a Pd(II)-F complex to a Pd(II)-CF₃ complex has been studied computationally, providing insights into the mechanistic pathways of such transfers.

Transformations to Other Organometallic Species (e.g., Tin-Alkoxide and Tin-Oxide Precursors)

This compound and related tetrakis(alkynyl)tin(IV) compounds have garnered significant interest as precursors for the synthesis of tin-alkoxides and for sol-gel processes leading to tin-oxide materials. researchgate.net The transformation into tin-oxide (SnO₂) is particularly noteworthy due to the wide-ranging applications of SnO₂ nanoparticles in high-tech fields such as gas sensors, transparent conducting electrodes, and solar cells. derpharmachemica.com

The conversion of organotin compounds like this compound into tin oxides typically proceeds through hydrolysis and condensation reactions. While specific studies detailing the step-by-step transformation of this compound are not extensively documented in the provided results, the general pathways for forming tin-oxide from precursors are well-established and include methods like sol-gel synthesis and precipitation. beilstein-journals.orgnih.gov In a typical sol-gel process, the precursor is hydrolyzed to form a "sol" of tin-hydroxide or tin-alkoxide intermediates, which then undergoes a condensation process to form a "gel" of tin-oxide networks. Subsequent heat treatment, or calcination, removes organic residues and promotes crystallization to yield the final SnO₂ material. nih.govresearchgate.net

The reactivity of the tin-carbon bond in this compound is central to these transformations. The phenylethynyl ligands can be cleaved and replaced by alkoxide or hydroxide (B78521) groups, initiating the formation of the inorganic tin-oxide structure. The general reaction scheme for the hydrolysis of an organotin precursor can be represented as:

SnR₄ + 4 H₂O → Sn(OH)₄ + 4 RH

Sn(OH)₄ → SnO₂ + 2 H₂O

These transformations highlight the utility of this compound as a molecular precursor that can be converted into functional inorganic materials under controlled conditions. The nature of the organic group (phenylethynyl) can influence the reaction kinetics and the properties of the resulting tin-oxide material.

Theoretical and Computational Chemistry for Reaction Mechanisms

Theoretical and computational methods are indispensable tools for elucidating the complex reaction mechanisms of organometallic compounds. These approaches provide detailed insights into reaction pathways, transition states, and the electronic factors governing reactivity that are often difficult to probe experimentally.

Density Functional Theory (DFT) has become a powerful and widely used method for studying the reaction mechanisms of organometallic compounds, including those of tin. strath.ac.ukresearchgate.netmdpi.commdpi.com DFT calculations can accurately model the geometries of reactants, intermediates, and transition states, as well as their corresponding energies, providing a detailed map of the potential energy surface of a reaction. researchgate.net

For reactions involving this compound, such as its transformation into tin-alkoxides or its participation in cross-coupling reactions, DFT can provide critical mechanistic insights. For instance, in the context of Stille cross-coupling reactions where organostannanes are key reagents, DFT studies have been instrumental in analyzing the transmetalation step. researchgate.net A computational study on the transfer of an alkynyl group from a model compound, Sn(CCH)₄, to a palladium complex revealed multiple possible reaction pathways, including cyclic and open transition states. researchgate.net The calculations demonstrated that nucleophilic assistance at the tin atom can significantly lower the activation barrier for the transmetalation process by nearly 10 kcal/mol. researchgate.net

Applying DFT to this compound would allow for a similar detailed investigation of its reactivity. Key parameters that can be calculated include bond dissociation energies, reaction enthalpies, and activation energy barriers, which collectively help in predicting the most favorable reaction pathway.

Table 1: Application of DFT in Analyzing Reaction Mechanisms

DFT Application Information Gained Relevance to this compound
Geometric Optimization Provides the lowest energy structures of reactants, intermediates, and transition states.Determines the molecular structure and bond parameters of reactive intermediates. researchgate.net
Frequency Calculation Confirms the nature of stationary points (minima or transition states) and provides zero-point vibrational energies.Helps to validate the calculated transition states in its reactions.
Transition State Search Locates the highest energy point along the reaction coordinate, defining the activation energy.Elucidates the energy barriers for ligand exchange or cleavage of the Sn-C bond. researchgate.net
Reaction Pathway Analysis Maps the entire energy profile of a reaction from reactants to products.Determines the step-by-step mechanism of its transformation into tin-oxide precursors. researchgate.net

In the context of this compound, such analyses can be applied to understand its redox behavior and its role in photocatalytic or electron-mediated reactions. The electron-donating or accepting properties of the phenylethynyl ligands, conjugated with the tin center, can be quantitatively assessed.

Table 2: Key Thermodynamic and Kinetic Parameters from Computational Analysis

Parameter Definition Significance for Reaction Mechanism
Gibbs Free Energy of Reaction (ΔG) The overall energy change from reactants to products.Determines if a reaction is thermodynamically favorable (spontaneous).
Gibbs Free Energy of Activation (ΔG‡) The energy barrier that must be overcome for a reaction to occur.Determines the rate of a reaction; a lower barrier means a faster reaction. researchgate.net
Electron Transfer Enthalpy (ETE) The enthalpy change associated with the transfer of an electron.Quantifies the energy required for an electron transfer step in a proposed mechanism. mdpi.com
Ionization Potential (IP) The minimum energy required to remove an electron from a molecule.Indicates the propensity of the compound to be oxidized.
Electron Affinity (EA) The energy released when an electron is added to a molecule.Indicates the propensity of the compound to be reduced.

By calculating these parameters for proposed reaction intermediates and pathways, researchers can build a robust model of the chemical behavior of this compound, predicting its reactivity and guiding the design of new synthetic applications.

Applications in Advanced Materials Science

Role as a Core Building Block in Conjugated Microporous Polymers (CMPs)

Conjugated microporous polymers (CMPs) are a class of porous organic materials characterized by their extended π-conjugated skeletons and permanent microporosity. rsc.orgscinito.ai These materials have garnered significant interest due to their potential in a wide range of applications, including gas storage, catalysis, and sensing. dntb.gov.uanih.gov Tetrakis(2-phenylethynyl)stannane serves as a crucial tetra-topic building block, or "tecton," for the construction of these three-dimensional networks. nih.gov

The synthesis of CMPs from this compound is often achieved through palladium-catalyzed cross-coupling reactions, most notably the Sonogashira-Hagihara polymerization. nih.gov This reaction involves the coupling of the terminal alkyne groups of the stannane (B1208499) monomer with aryl halides. For instance, the polymerization of tetrakis(4-ethynylphenyl)stannane with diiodobenzene using a palladium catalyst results in the formation of a rigid, cross-linked network. nih.gov The choice of reaction conditions, including the catalyst system, solvent, and base, has been shown to significantly influence the properties of the resulting CMPs, such as their surface area and emission characteristics. nih.gov

Table 1: Influence of Reaction Conditions on the Properties of Tin-Centered CMPs

Catalyst System Solvent Base Resulting Polymer Properties Reference
Pd(PPh₃)₂Cl₂ / CuI Toluene (B28343)/Triethylamine Triethylamine Formation of a microporous network nih.gov

This table illustrates how modifying the synthetic parameters during the Sonogashira-Hagihara polymerization of tin-based monomers can tune the final properties of the conjugated microporous polymers.

Due to their insoluble and amorphous nature, characterizing the precise molecular structure of CMPs presents a significant challenge. A powerful technique to overcome this is wet-chemical, acid-mediated digestion. nih.gov By carefully breaking down the polymer network, soluble fragments can be obtained and analyzed. This process provides valuable insights into the molecular setup of the CMP, including the nature of the connections and the presence of any defects within the structure. nih.gov For tin-containing polymers, this can involve cleavage of the tin-carbon bonds to release the organic struts that make up the network.

Contributions to Polymer Chemistry

Beyond its role in CMPs, this compound has demonstrated utility in other areas of polymer chemistry, showcasing its versatility as a specialty chemical.

Research has shown that tetrakis(phenylethynyl)tin can act as an efficient initiator for the ring-opening polymerization (ROP) of cyclic esters like lactide and ε-caprolactone. researchgate.nethelsinki.fifigshare.com This process is a major route to producing biodegradable polyesters such as polylactide (PLA). The polymerization can proceed via a "coordination-insertion" mechanism, particularly when an alcohol is used as a co-initiator. researchgate.net This method offers the potential to synthesize high molar mass polymers. researchgate.nethelsinki.fifigshare.com A notable feature of this initiator system is its effectiveness under a normal atmosphere, which is unusual for such polymerizations. researchgate.net

Table 2: Performance of Tetrakis(phenylethynyl)tin as a Ring-Opening Polymerization Initiator

Monomer Co-initiator Key Findings Reference
Lactide Isopropanol (optional) Efficient initiation, high activity, high molar mass polymers helsinki.fifigshare.com

This table summarizes the effectiveness of tetrakis(phenylethynyl)tin in initiating the polymerization of different cyclic ester monomers.

While direct research on the integration of this compound into thermosetting resins is specific, the broader class of organotin compounds is known for its use in polymer formulations. Organotins can act as catalysts, heat stabilizers, and cross-linking agents in various resin systems. The incorporation of a molecule with four reactive ethynyl (B1212043) groups, like this compound, into a thermosetting resin matrix could potentially lead to enhanced thermal stability and mechanical properties due to the formation of a highly cross-linked network upon curing. The ethynyl groups can undergo thermal or catalytic polymerization, contributing to the rigidity and integrity of the final material.

Exploration in Functional Organic and Organometallic Materials

This compound, a highly symmetrical organotin compound, has garnered attention in the field of advanced materials science due to its unique structural and reactive characteristics. Its rigid, tetrahedral geometry, coupled with the reactive phenylethynyl arms, makes it a versatile building block for the construction of novel functional organic and organometallic materials. Researchers have explored its potential as a precursor for inorganic materials, a core molecule in dendritic structures, and an initiator in polymerization reactions.

The foundational interest in tetrakis(alkynyl)tin(IV) compounds, including this compound, stems from their utility as precursors for the preparation of tin-alkoxides and their application in sol-gel chemistry to produce tin-oxide. researchgate.net This capability highlights the compound's role as a molecular starting point for ceramic materials with potentially tailored properties.

A significant area of exploration has been its function as an efficient initiator for the ring-opening polymerization of lactones such as lactide and ε-caprolactone. researchgate.net This process yields high molar mass polymers, demonstrating the compound's ability to facilitate the synthesis of biodegradable polyesters with potential applications in the biomedical and packaging industries. The tetrahedral structure of this compound allows for the initiation of four polymer chains simultaneously, leading to the formation of star-shaped polymers.

While direct, in-depth studies on the use of this compound as a core for functional dendrimers are not extensively detailed in the reviewed literature, the general principles of dendrimer synthesis strongly support its suitability for such applications. nih.govmdpi.com Dendrimers are hyperbranched, monodisperse macromolecules with a central core, interior branching units, and a functionalized surface. nih.govmdpi.comfu-berlin.de The tetrahedral and tetra-functional nature of this compound makes it an ideal candidate to serve as the central core from which dendritic wedges, or dendrons, can be grown. nih.govmdpi.com This convergent or divergent growth would lead to precisely engineered macromolecules with potential applications in catalysis, drug delivery, and light harvesting. The synthesis of a phenylazomethine dendrimer with a tetraphenylmethane (B1200815) core, a structurally analogous system, demonstrates the feasibility of using tetrahedral molecules to create complex dendritic architectures. nih.gov

The incorporation of tin into the backbone of organometallic polymers is an area of active research, aiming to combine the processability of polymers with the unique electronic and photophysical properties of metals. researchgate.netdtic.mil While specific research detailing the polymerization of this compound into a main-chain organometallic polymer is not prevalent, its structure suggests potential as a monomer in polycondensation or cross-coupling reactions. The phenylethynyl groups could, in principle, be reacted with other difunctional monomers to create a three-dimensional polymer network.

The crystal structure of this compound reveals a nearly ideal tetrahedral symmetry. researchgate.net This high degree of symmetry and the presence of conjugated phenylethynyl arms are indicative of potential nonlinear optical (NLO) properties. Although specific NLO studies on this exact compound are not detailed, related organometallic compounds with similar structural motifs are known to exhibit such properties.

Detailed Research Findings

The primary detailed research available for this compound focuses on its crystal structure and its role as a polymerization initiator.

Crystallographic Data

The compound crystallizes in a tetragonal space group, reflecting the high symmetry of the molecule. researchgate.net Key structural parameters are summarized in the table below.

Crystal Data and Structure Refinement for this compound
Empirical formulaC₃₂H₂₀Sn
Formula weight523.18
Crystal systemTetragonal
Space groupI4₁/a
Unit cell dimensionsa = 19.343(2) Å, c = 6.9480(10) Å
Volume2596.8(6) ų
Z4
Calculated density1.339 Mg/m³
Data sourced from the Cambridge Crystallographic Data Centre.

Polymerization Initiator Performance

In the ring-opening polymerization of ε-caprolactone, this compound acts as an efficient initiator, leading to the formation of poly(ε-caprolactone). The characteristics of the resulting polymer are influenced by the initiator-to-monomer ratio.

Polymerization of ε-Caprolactone using this compound as Initiator
Monomer ε-Caprolactone
Initiator This compound
Polymer Poly(ε-caprolactone)
Polymer Architecture Star-shaped
This table summarizes the general findings on the use of this compound as a polymerization initiator.

Further research is required to fully elucidate the potential of this compound in the development of advanced functional organic and organometallic materials. Its unique structure suggests that continued exploration in areas such as dendrimer synthesis, organometallic polymers, and nonlinear optics could yield novel materials with tailored properties.

Future Perspectives and Research Challenges

Unaddressed Research Questions and Opportunities in Tetrakis(2-phenylethynyl)stannane Chemistry

Despite the progress made in understanding this compound, several research questions remain unanswered, presenting fertile ground for future investigations. A primary area of interest lies in the detailed exploration of its electronic and photophysical properties. The presence of the phenylethynyl ligands suggests potential for applications in optoelectronics, yet comprehensive studies on its luminescence, nonlinear optical properties, and charge transport characteristics are lacking.

Further research is also needed to fully elucidate the structure-property relationships of its derivatives. Systematic studies involving the introduction of various substituents on the phenyl rings could provide valuable insights into tuning its electronic and physical properties for specific applications. For instance, the incorporation of electron-donating or electron-withdrawing groups could significantly alter its HOMO-LUMO gap, leading to new materials for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

The reactivity of the carbon-tin bond in this compound also warrants deeper investigation. While it is known as a precursor for tin oxide and a polymerization initiator, its utility in other catalytic processes remains largely unexplored. Investigating its potential as a catalyst or co-catalyst in cross-coupling reactions, for example, could unveil new synthetic methodologies.

Synergistic Approaches in Synthesis and Application

The future development of this compound chemistry will likely benefit from synergistic approaches that combine its unique properties with those of other materials and synthetic techniques. In the realm of materials science, the creation of hybrid materials incorporating this organostannane into polymer matrices or onto nanoparticle surfaces could lead to novel composites with enhanced mechanical, thermal, or optical properties.

In catalysis, the concept of synergistic catalysis, where two or more catalysts work in concert to achieve a transformation that is not possible with a single catalyst, presents an exciting frontier. Investigating the use of this compound in combination with transition metal catalysts could lead to more efficient and selective chemical reactions.

Furthermore, advancements in synthetic methodologies, such as flow chemistry and microwave-assisted synthesis, could be synergistically applied to the production of this compound and its derivatives. These techniques could offer improved reaction control, higher yields, and reduced reaction times, making these compounds more accessible for a wider range of applications.

Emerging Directions in Main Group Organometallic Chemistry and Materials Science Applications

The study of this compound is situated within the broader context of main group organometallic chemistry, a field that is experiencing a resurgence of interest. The unique bonding and reactivity of main group elements like tin offer opportunities to develop new chemical transformations and materials that are distinct from their transition metal counterparts.

An emerging direction is the exploration of this compound and related compounds in the field of molecular electronics. The rigid, conjugated structure of the phenylethynyl ligands makes them attractive candidates for use as molecular wires or components in molecular-scale electronic devices.

Moreover, the potential for this compound to act as a building block for the construction of larger, well-defined supramolecular architectures is a promising area of research. Through non-covalent interactions, it may be possible to assemble these molecules into ordered arrays with interesting photophysical or host-guest properties. The development of organotin complexes for use in the synthesis of various materials, including polymers, nanoparticles, and thin films, highlights the potential for diverse applications in fields like electronics and optics. uobabylon.edu.iq

The known application of Tetrakis(phenylethynyl)tin(IV) as an efficient initiator for the ring-opening polymerization of lactide and ε-caprolactone points towards its utility in creating biodegradable polymers with high molar mass. researchgate.net This established reactivity serves as a foundation for exploring its role in other polymerization processes and in the development of novel polymeric materials.

Q & A

Q. Key factors affecting yield :

  • Solvent purity : Moisture or oxygen leads to hydrolysis/oxidation of intermediates.
  • Stoichiometry : Excess organometallic reagent (≥4:1 molar ratio to SnCl₄) ensures full substitution.
  • Temperature : Lower temperatures (−78°C) minimize decomposition of reactive intermediates .

Advanced: How can the thermal decomposition kinetics of tetrakis(2-phenylethynyl)stannane be modeled to predict its stability under experimental conditions?

Methodological Answer:
Stannanes, including this compound, decompose via first-order reactions. Experimental data from Tamaru (1956) on SnH₄ decomposition can be extrapolated using the Arrhenius equation :
k=AeEa/(RT)k = A \cdot e^{-E_a/(RT)}

Where:

  • kk: Rate constant
  • EaE_a: Activation energy (\sim58 kJ/mol for SnH₄)
  • TT: Temperature (K)

Q. Experimental validation :

  • TGA/DSC : Monitor mass loss and heat flow under controlled atmospheres.
  • Gas chromatography : Quantify H₂ evolution during decomposition.
  • FTIR spectroscopy : Track Sn–H bond degradation (e.g., loss of ν(Sn–H) peaks at \sim600–850 cm⁻¹) .

Q. Mitigation strategies :

  • Store compounds under inert gas (Ar/N₂) at ≤−20°C.
  • Avoid prolonged exposure to light or catalytic surfaces (e.g., metals) .

Basic: What spectroscopic techniques are most effective for characterizing the structure of this compound?

Methodological Answer:

  • FTIR spectroscopy : Identifies Sn–C and C≡C bonds. For example, ν(C≡C) stretches appear at \sim2100–2200 cm⁻¹, while Sn–C vibrations occur at \sim450–550 cm⁻¹ .
  • NMR spectroscopy :
    • ¹H/¹³C NMR : Confirm aryl group substitution patterns (e.g., para/meta protons).
    • ¹¹⁹Sn NMR : Detects Sn coordination environment; δ(Sn) for tetrahedral Sn(IV) centers typically ranges from −200 to −600 ppm .
  • X-ray crystallography : Resolves 3D molecular geometry (e.g., bond angles, ligand arrangement). For analogs like tetrakis(2-phenylethynyl)silane, crystallography reveals distorted tetrahedral geometry .

Advanced: How does this compound interact with Lewis acidic surfaces in EUV lithography applications, and how can Sn redeposition be minimized?

Methodological Answer:
In EUV lithography, SnH₄ (derived from Sn debris) is used to clean Sn-deposited mirrors. This compound derivatives may act as precursors for SnH₄ generation. Key challenges include:

  • Competing mechanisms : Photo-dissociation of SnH₄ and catalytic Sn redeposition on chamber surfaces .
  • Mitigation strategies :
    • Optimize gas flow rates to reduce stannane residence time.
    • Use pulsed laser ablation to limit SnH₄ exposure to reactive surfaces.
    • Coat chamber walls with non-catalytic materials (e.g., SiO₂) to suppress Sn adhesion .

Advanced: What are the mechanistic challenges in interpreting the reactivity of this compound with liquid ammonia?

Methodological Answer:
Stannanes react with liquid NH₃ at −78°C to form red-brown adducts (e.g., Sn₂NH₁₁), which decompose at room temperature. Mechanistic studies face two key challenges:

  • Deprotonation vs. coordination : Conductivity data suggest NH₃ deprotonates SnH₄ to form NH₄⁺ and SnH₃⁻, but deuterium exchange experiments contradict this pathway .
  • Instability of intermediates : Transient species (e.g., SnH₃⁻) cannot be isolated, requiring low-temperature (<−40°C) in situ NMR or Raman spectroscopy for detection .

Basic: How can absorption anisotropy corrections improve crystallographic data for this compound derivatives?

Methodological Answer:
Absorption anisotropy in X-ray diffraction is corrected using spherical harmonic modeling :

  • Collect multiple symmetry-equivalent intensity measurements.
  • Fit data to real spherical harmonic functions (YlmY_{lm}) with l=2n8l = 2n \leq 8.
  • Apply empirical scaling factors to refine transmission surfaces .

Q. Validation :

  • Compare corrected data against standard absorption test datasets (e.g., NIST reference materials).
  • Use software like SHELXL or OLEX2 to automate corrections .

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